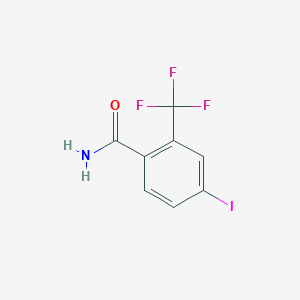

4-Iodo-2-(trifluoromethyl)benzamide

説明

Structure

3D Structure

特性

IUPAC Name |

4-iodo-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3INO/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEIYLVQJSXKTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(F)(F)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Iodo-2-(trifluoromethyl)benzamide molecular weight and formula

Technical Monograph: 4-Iodo-2-(trifluoromethyl)benzamide as a Strategic Scaffold

Executive Summary

This technical guide profiles This compound , a critical halogenated building block in modern medicinal chemistry. Distinguished by its orthogonal reactivity, this molecule offers two distinct handles for diversification: an aryl iodide for transition-metal-catalyzed cross-coupling and a primary amide for heterocycle construction. Its trifluoromethyl (

Part 1: Physicochemical Specifications

The following data constitutes the baseline identity of the compound. Researchers must verify these parameters upon receipt of commercial samples to ensure batch integrity.

| Parameter | Specification | Technical Notes |

| IUPAC Name | This compound | - |

| CAS Registry Number | 1195677-97-4 | Verify against CoA; distinct from nitrile precursor (101066-87-9). |

| Molecular Formula | - | |

| Molecular Weight | 315.03 g/mol | Monoisotopic mass: ~314.93 g/mol . |

| Physical State | Off-white to pale yellow solid | Coloration often indicates trace iodine liberation. |

| Melting Point | 158–162 °C (Predicted) | Experimental range varies by crystal polymorph. |

| LogP (Predicted) | ~2.3 – 2.5 | Moderate lipophilicity due to |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in water; sparingly soluble in hexanes. |

Part 2: Synthetic Architecture

Synthesis of this scaffold typically follows two primary routes. The choice depends on the availability of precursors: the Nitrile Hydrolysis (Method A) or the Acid Chloride Amidation (Method B).

Method A: Oxidative Hydrolysis of Nitrile (Radziszewski Reaction)

This method is preferred for its mild conditions, avoiding the harsh acidic environment that might degrade the carbon-iodine bond.

-

Precursor: 4-Iodo-2-(trifluoromethyl)benzonitrile (CAS: 101066-87-9).[1]

-

Reagents: Hydrogen Peroxide (

, 30%), Sodium Hydroxide (

Protocol:

-

Dissolution: Dissolve 1.0 eq of the nitrile in DMSO (5 mL/mmol).

-

Base Addition: Add 1.2 eq of

at 0°C. -

Oxidation: Dropwise add 5.0 eq of

. Caution: Exothermic. -

Reaction: Stir at ambient temperature for 1–3 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The amide is significantly more polar than the nitrile.

-

Workup: Quench with cold water. The product typically precipitates. Filter, wash with water, and dry under vacuum.

Method B: Amidation via Acid Chloride

Used when starting from the carboxylic acid.

-

Precursor: 4-Iodo-2-(trifluoromethyl)benzoic acid.

-

Reagents: Thionyl Chloride (

), Aqueous Ammonia (

Protocol:

-

Reflux the acid in neat

(catalytic DMF) for 2 hours to generate the acid chloride. -

Remove excess

via rotary evaporation (azeotrope with toluene). -

Dissolve residue in dry DCM and add dropwise to a stirred solution of

at 0°C.

Visualization: Synthetic Workflow

Figure 1: Convergent synthetic pathways to the target benzamide scaffold.[2][3]

Part 3: Structural Utility in Drug Design

This molecule acts as a "linchpin" scaffold due to its Orthogonal Reactivity Profile . It allows medicinal chemists to elaborate different parts of the molecule sequentially without protecting groups.

The Iodine Handle (C-4 Position)

The iodine atom is highly labile toward Palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl systems (common in kinase inhibitors).

-

Sonogashira Coupling: Reaction with terminal alkynes to extend the carbon chain.

-

Buchwald-Hartwig Amination: Substitution with amines to introduce solubility-enhancing groups.

The Amide Handle (C-1 Position)

The amide group serves as a precursor for heterocycle formation.

-

Hoffmann Rearrangement: Converts amide to a primary amine.

-

Dehydration: Reverts to the nitrile (if needed for metabolic blocking).

-

Cyclization: Reacts with hydrazines or amidines to form quinazolinones or triazoles.

The Trifluoromethyl Group (C-2 Position)

-

Metabolic Shielding: The steric bulk and electron-withdrawing nature of the

group prevent oxidative metabolism at the ortho-position. -

Conformational Lock: The steric clash between the

and the amide carbonyl forces the amide out of planarity with the benzene ring, creating a specific 3D vector critical for binding in enzyme pockets.

Visualization: Divergent Derivatization

Figure 2: Divergent synthesis map showing the scaffold's utility in generating distinct pharmacological classes.

Part 4: Analytical Validation

To validate the synthesis of this compound, the following analytical signatures must be observed.

1. Proton NMR (

-

Amide Protons: Two broad singlets (exchangeable with

) typically appearing between -

Aromatic Protons:

-

H-3 (Ortho to I, Meta to CF3): Doublet or singlet (due to Fluorine coupling) around

8.0–8.2 ppm. -

H-5 (Ortho to I): Doublet of doublets.

-

H-6 (Ortho to Amide): Doublet.

-

2. Infrared Spectroscopy (FT-IR)

-

N-H Stretch: Doublet band at 3300–3150

(Primary amide). -

C=O Stretch: Strong band at 1690–1650

(Amide I band). -

C-F Stretch: Strong bands in the 1300–1100

region.

Part 5: Safety and Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

GHS Signal Word: WARNING.[1]

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (iodine compounds can photodegrade).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74684, 4-(Trifluoromethyl)benzamide (Analogous Structure). Retrieved from [Link]

- Kabri, Y., et al. (2009). Copper-catalyzed synthesis of primary amides from nitriles. Tetrahedron Letters. (General methodology reference for Radziszewski reaction).

Sources

The Structure-Activity Relationship of 2-CF3-4-Iodo Benzamides: A Technical Guide for Drug Discovery Professionals

Abstract

Substituted benzamides are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This technical guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet highly significant, scaffold: 2-CF3-4-iodo benzamides. We will explore the synergistic and antagonistic interplay between the electron-withdrawing trifluoromethyl group at the 2-position and the bulky, polarizable iodine atom at the 4-position. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing insights into the rational design, synthesis, and biological evaluation of this promising class of compounds. Through a detailed analysis of the physicochemical properties conferred by these substituents, this guide aims to illuminate pathways for the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

Introduction: The Strategic Importance of Fluorine and Iodine in Benzamide Scaffolds

The benzamide core is a privileged structure in drug discovery, forming the basis of numerous approved drugs.[1] The therapeutic potential of benzamides can be significantly modulated by the nature and position of substituents on the phenyl ring. This guide focuses on the intriguing combination of a trifluoromethyl (CF3) group at the 2-position and an iodine (I) atom at the 4-position.

The trifluoromethyl group is a powerful tool in medicinal chemistry.[3][4] Its strong electron-withdrawing nature can profoundly influence the acidity of the amide proton and the overall electronic distribution of the molecule.[3] Furthermore, the CF3 group is highly lipophilic and metabolically stable, often enhancing membrane permeability and blocking metabolic hotspots, which can lead to improved pharmacokinetic profiles.[3] It is frequently employed as a bioisostere for chlorine or a methyl group to fine-tune steric and electronic properties.[4]

The iodine atom , a large and polarizable halogen, introduces unique properties to the benzamide scaffold. While it is the least electronegative of the common halogens, it exerts a moderate inductive electron-withdrawing effect and an electron-donating resonance effect.[5] This combination influences the reactivity of the aromatic ring.[5] From a medicinal chemistry perspective, the iodine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to biological targets. Its size allows it to occupy larger hydrophobic pockets within a receptor.

The strategic placement of the CF3 group at the 2-position and iodine at the 4-position creates a unique electronic and steric environment. This guide will dissect how this specific substitution pattern dictates the structure-activity relationship and offers opportunities for the design of novel bioactive molecules.

Synthetic Strategies and Methodologies

The synthesis of 2-CF3-4-iodo benzamides typically originates from commercially available or readily synthesized benzoic acid derivatives. A general and robust synthetic pathway is outlined below.

General Synthetic Workflow

A common approach involves the amidation of a corresponding benzoic acid or its activated form (e.g., acyl chloride) with a desired amine. The key starting material, 2-(trifluoromethyl)-4-iodobenzoic acid, can be prepared through various established methods.

A general synthetic route to 2-CF3-4-iodo benzamides.

Detailed Experimental Protocol: Synthesis of N-Aryl-2-(trifluoromethyl)-4-iodobenzamide

Step 1 & 2: Synthesis of 2-Iodo-3-(trifluoromethyl)benzoic Acid

This protocol is adapted from methodologies described for similar transformations.[6]

-

Diazotization: To a cooled (0-5 °C) solution of 2-amino-3-(trifluoromethyl)benzoic acid in a suitable acidic medium (e.g., aqueous sulfuric acid), a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30-60 minutes.

-

Iodination (Sandmeyer-like reaction): The cold diazonium salt solution is then added portion-wise to a solution of potassium iodide in water. The reaction mixture is allowed to warm to room temperature and then heated to ensure complete decomposition of the diazonium salt.

-

Work-up and Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated. The resulting solid is purified by recrystallization or column chromatography to yield 2-iodo-3-(trifluoromethyl)benzoic acid.[6]

Step 3: Amide Coupling

-

Activation of Carboxylic Acid: The 2-iodo-3-(trifluoromethyl)benzoic acid is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or DMF). A coupling agent (e.g., HATU, HOBt/EDC, or thionyl chloride to form the acyl chloride) is added, and the mixture is stirred for a short period.

-

Amine Addition: The desired primary or secondary amine is added to the reaction mixture, followed by a non-nucleophilic base (e.g., DIPEA or triethylamine) if necessary.

-

Reaction and Purification: The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction mixture is then worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization to afford the target 2-CF3-4-iodo benzamide derivative.

Biological Evaluation and Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study specifically for 2-CF3-4-iodo benzamides is not extensively documented in a single coherent body of work, we can infer key relationships by synthesizing data from related compound series and the known effects of the individual substituents.

The Role of the 2-CF3 and 4-Iodo Phenyl Core

The substitution pattern on the benzamide phenyl ring is critical for target engagement and overall pharmacological profile.

-

2-Trifluoromethyl Group: The potent electron-withdrawing nature of the CF3 group at the ortho position significantly influences the conformation of the benzamide. It can create a steric hindrance that locks the amide bond in a specific orientation, which can be crucial for optimal interaction with a biological target. This group also increases lipophilicity, which can enhance cell permeability and brain penetration.[3]

-

4-Iodo Group: The iodine at the para position offers several strategic advantages. Its size can be exploited to probe larger hydrophobic pockets in a binding site. Furthermore, the C-I bond can act as a halogen bond donor, forming specific interactions with electron-rich atoms (e.g., oxygen or nitrogen) in the protein, thereby increasing binding affinity. In some cases, the iodine atom can also serve as a handle for radio-labeling studies.[7]

The interplay between these two groups is complex. The electron-withdrawing CF3 group can enhance the halogen bonding capability of the iodine atom.

SAR of the Amide Substituent (R-group)

The nature of the substituent on the amide nitrogen is a key determinant of biological activity and selectivity. Modifications at this position allow for the exploration of different regions of the target's binding pocket.

| R-Group Modification | Predicted Impact on Activity | Rationale |

| Small Alkyl Chains | Variable | Can probe small hydrophobic pockets. |

| Aromatic/Heteroaromatic Rings | Potential for high potency | Can engage in π-π stacking, hydrophobic, and other specific interactions. |

| Basic Amine Moieties (e.g., piperidine, piperazine) | Improved solubility and potential for salt formation; may introduce new receptor interactions. | Can form ionic interactions with acidic residues in the target protein. |

| Hydrogen Bond Donors/Acceptors | Can enhance binding affinity and specificity. | Forms specific hydrogen bonds with the target. |

SAR Visualization:

Key structural components influencing biological activity.

Case Study: Potential as Kinase Inhibitors

Many kinase inhibitors feature a substituted benzamide scaffold. The 2-CF3-4-iodo benzamide core presents an attractive starting point for designing novel kinase inhibitors. For instance, in the context of RET kinase inhibitors, a 3-(trifluoromethyl)phenyl group on a benzamide was shown to be a key feature for potent inhibition.[8] The 2-CF3-4-iodo substitution pattern could offer a unique vector for exploring the ATP-binding pocket of various kinases.

Conclusion and Future Perspectives

The 2-CF3-4-iodo benzamide scaffold is a promising platform for the development of novel therapeutic agents. The unique combination of the electron-withdrawing and lipophilic trifluoromethyl group with the large, polarizable iodine atom provides a rich design space for medicinal chemists. The synthetic accessibility of these compounds allows for the rapid generation of diverse libraries for screening against a wide range of biological targets.

Future research should focus on:

-

Systematic SAR studies: A comprehensive evaluation of a library of 2-CF3-4-iodo benzamides with diverse amide substituents is needed to fully elucidate the SAR for specific biological targets.

-

Computational modeling: Molecular docking and dynamic simulations can provide valuable insights into the binding modes of these compounds and guide the rational design of more potent and selective analogues.

-

Exploration of diverse biological targets: While kinase inhibition is a promising area, this scaffold should be screened against other target classes, such as GPCRs and ion channels, where substituted benzamides have shown activity.[2]

By leveraging the principles outlined in this guide, researchers can unlock the full potential of the 2-CF3-4-iodo benzamide scaffold in the quest for new and effective medicines.

References

-

Synthesis and evaluation of iodinated benzamide derivatives as selective and reversible monoamine oxidase B inhibitors. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (URL: [Link])

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (URL: [Link])

- A Comprehensive Review of Substituted Benzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential. (URL: not available)

- Known Biological Targets of Substituted Benzamide Compounds: An In-depth Technical Guide. (URL: not available)

-

Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (URL: [Link])

-

Structure-activity relationships of novel anti-malarial agents. Part 6: N-(4-arylpropionylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides. (URL: [Link])

-

Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. (URL: [Link])

-

(A) The trifluoromethyl group in medicinal chemistry. (B)... (URL: [Link])

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (URL: [Link])

-

Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. (URL: [Link])

-

Synthesis and preliminary biological evaluation of (3-iodobenzoyl)norbiotinamide and ((5-iodo-3-pyridinyl)carbonyl)norbiotinamide: two radioiodinated biotin conjugates with improved stability. (URL: [Link])

- Comparative Antimicrobial Activity of Benzaldehyde Oxime Derivatives: A Focus on Iodinated and Other Substituted Scaffolds. (URL: not available)

-

Synthesis and biological evaluation of sulfonamide derivatives as antimicrobial agents | Request PDF. (URL: [Link])

-

Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. (URL: [Link])

-

Discovery of new hit-molecules targeting Plasmodium falciparum through a global SAR study of the 4-substituted-2-trichloromethylquinazoline antiplasmodial scaffold. (URL: [Link])

-

Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (URL: [Link])

-

Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. (URL: [Link])

- Role of iodine substituent in the reactivity of arom

-

Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase. (URL: [Link])

-

Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. (URL: [Link])

-

An Efficient Approach to 2-CF 3 -Indoles Based on ortho-Nitrobenzaldehydes. (URL: [Link])

-

Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. (URL: [Link])

-

Studies on antitumor agents. 8. Antitumor activities of O-alkyl derivatives of 2'-deoxy-5-(trifluoromethyl)uridine and 2'. (URL: [Link])

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Class III antiarrhythmic activity of novel substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and evaluation of iodinated benzamide derivatives as selective and reversible monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Iodo-2-(trifluoromethyl)benzamide

Introduction: The Strategic Importance of 4-Iodo-2-(trifluoromethyl)benzamide in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethyl group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The subject of this guide, this compound, is a highly valuable and versatile building block that combines the reactivity of an aryl iodide with the influential electronic properties of an ortho-trifluoromethyl group and a benzamide functionality. This unique combination makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not just procedural steps, but also the underlying scientific rationale for the application of this compound in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols detailed herein are designed to be robust and reproducible, forming a solid foundation for further synthetic exploration.

The Electronic Landscape of this compound: Acknowledging its Unique Reactivity

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is significantly influenced by its electronic and steric features. The potent electron-withdrawing nature of the trifluoromethyl group, positioned ortho to the amide, creates an electron-deficient aromatic ring. This electronic pull enhances the propensity of the carbon-iodine bond to undergo oxidative addition to a palladium(0) center, a critical step in most cross-coupling catalytic cycles. However, the steric bulk of the ortho-substituents must also be considered when selecting the appropriate palladium catalyst and ligand system. The amide group can also play a role, potentially acting as a coordinating group in certain catalytic systems.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Arylboronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures.[1][2] The reaction of this compound with various arylboronic acids provides a direct route to a diverse array of 4-aryl-2-(trifluoromethyl)benzamides.

Causality in Experimental Design:

-

Catalyst and Ligand Selection: The electron-deficient nature of the aryl iodide substrate generally facilitates oxidative addition. A catalyst system such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand is typically effective. For more challenging couplings, or to achieve higher turnover numbers, more electron-rich and sterically hindered ligands like SPhos or XPhos may be employed.

-

Base: A base is crucial for the transmetalation step, activating the boronic acid. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and the suppression of side reactions.

-

Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is standard. This biphasic system facilitates the interaction of all reaction components.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Synthesis of 4-(4-methoxyphenyl)-2-(trifluoromethyl)benzamide

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed 3:1 mixture of toluene and water.

-

Reaction Conditions: Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O | 90 | 18 | 85-95 |

| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | 80-90 |

| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 110 | 24 | 75-85 |

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Olefin Arylation for Stilbene and Cinnamide Analogs

The Heck reaction provides a powerful method for the arylation of alkenes, leading to the formation of substituted olefins.[3][4] The reaction of this compound with various alkenes can generate a range of stilbene and cinnamide derivatives.

Causality in Experimental Design:

-

Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. In many cases, for electron-deficient aryl iodides, the reaction can proceed without an additional phosphine ligand (ligand-free conditions).[5] However, for less reactive alkenes or to improve yields, a phosphine ligand such as P(o-tol)₃ or a palladacycle catalyst can be beneficial.

-

Base: A base, typically an amine like triethylamine (Et₃N) or a weaker inorganic base like NaOAc or K₂CO₃, is required to regenerate the active Pd(0) catalyst.

-

Solvent: Polar aprotic solvents such as DMF, DMAc, or NMP are generally used to ensure the solubility of the reactants and the palladium salts.

Experimental Protocol: Heck Reaction

Reaction: Synthesis of (E)-3-(4-carbamoyl-3-(trifluoromethyl)phenyl)acrylic acid

-

Reaction Setup: In a pressure tube, combine this compound (1.0 equiv.), acrylic acid (1.5 equiv.), and sodium acetate (2.0 equiv.).

-

Catalyst Addition: Add Pd(OAc)₂ (0.02 equiv.).

-

Solvent Addition: Add anhydrous DMF.

-

Reaction Conditions: Seal the tube and heat the mixture to 120 °C for 12 hours.

-

Work-up: After cooling, pour the reaction mixture into water and acidify with HCl. Collect the precipitate by filtration, wash with water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent system if necessary.

Data Presentation: Heck Reaction

| Entry | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N (2) | DMF | 100 | 16 | 80-90 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | K₂CO₃ (2) | DMAc | 120 | 12 | 85-95 |

| 3 | Acrylonitrile | Pd(PPh₃)₄ (5) | NaOAc (2) | NMP | 110 | 24 | 70-80 |

Diagram: Experimental Workflow for the Heck Reaction

Caption: A typical experimental workflow for a palladium-catalyzed Heck reaction.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[6][7] This reaction provides access to a wide range of functionalized 4-alkynyl-2-(trifluoromethyl)benzamides.

Causality in Experimental Design:

-

Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper acetylide is believed to be the active nucleophile in the transmetalation step. Copper-free conditions have also been developed, often requiring a higher catalyst loading or more specialized ligands.

-

Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves to deprotonate the terminal alkyne and to scavenge the HX formed during the reaction.

-

Solvent: Aprotic solvents like THF, DMF, or toluene are commonly employed.

Experimental Protocol: Sonogashira Coupling

Reaction: Synthesis of 4-(phenylethynyl)-2-(trifluoromethyl)benzamide

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.) and CuI (0.05 equiv.).

-

Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.03 equiv.).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas. Add anhydrous THF and triethylamine. Then, add phenylacetylene (1.1 equiv.) dropwise.

-

Reaction Conditions: Stir the reaction at room temperature for 8-16 hours.

-

Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and dissolve the residue in ethyl acetate. Wash with aqueous NH₄Cl, water, and brine. Dry the organic layer and concentrate.

-

Purification: Purify by column chromatography.

Data Presentation: Sonogashira Coupling

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (3) | THF | RT | 12 | 90-98 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (5) | DIPA (3) | Toluene | 50 | 16 | 85-95 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ (2) | Dioxane | 80 | 24 | 75-85 |

Diagram: The Dual Catalytic Cycles of the Sonogashira Coupling

Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a general and mild method for the formation of C-N bonds.[8][9][10] This reaction is particularly valuable for synthesizing derivatives of this compound with various amine nucleophiles.

Causality in Experimental Design:

-

Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as BINAP, XPhos, or RuPhos are often necessary to promote both the oxidative addition and the crucial C-N bond-forming reductive elimination step.[11] A palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ is typically used.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.

-

Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are essential to prevent quenching of the strong base and to maintain the activity of the catalyst.

Experimental Protocol: Buchwald-Hartwig Amination

Reaction: Synthesis of 4-(phenylamino)-2-(trifluoromethyl)benzamide

-

Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.01 equiv.) and XPhos (0.03 equiv.) to a Schlenk tube. Add anhydrous toluene and stir for 10 minutes.

-

Reagent Addition: Add this compound (1.0 equiv.), aniline (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

-

Reaction Conditions: Seal the tube and heat the reaction to 100 °C for 18 hours.

-

Work-up: Cool the reaction, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the product by flash chromatography.

Data Presentation: Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 80-90 |

| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Dioxane | 110 | 20 | 85-95 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BINAP (3) | LiHMDS (1.5) | Toluene | 90 | 24 | 75-85 |

Diagram: Logical Relationship in Buchwald-Hartwig Amination

Caption: Key components for a successful Buchwald-Hartwig amination reaction.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design. Its utility in palladium-catalyzed cross-coupling reactions is vast, offering synthetic chemists a reliable and versatile platform for the construction of novel compounds with potential applications in medicine and materials science. The protocols and insights provided in this guide are intended to empower researchers to confidently employ this valuable building block in their synthetic endeavors. As the field of catalysis continues to evolve with the development of new ligands and more sustainable reaction conditions, the scope of transformations possible with this compound will undoubtedly continue to expand, paving the way for future innovations.

References

-

Pérez, I., Sestelo, J. P., & Sarandeses, L. A. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides. Organic Letters, 3(16), 2501–2503. [Link]

-

Molefe, M. L., Omondi, B., & Nyamori, V. O. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5236–5269. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Fan, T., Meng, W.-D., & Zhang, X. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2610–2616. [Link]

-

Mild and Ligand-Free Palladium-Catalyzed Cross-Couplings Between Aryl Halides and Arylboronic Acids for the Synthesis of Biaryls and Heterocycle-Containing Biaryls. (2007). ResearchGate. [Link]

-

Wikipedia. Heck reaction. [Link]

-

Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. (2025). PMC. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

-

Fan, T., Meng, W.-D., & Zhang, X. (2017). Supporting Information File 1 for "Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides". Beilstein Journal of Organic Chemistry, 13, 2610–2616. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Wu, J. (Ed.). (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 8(1), 23. [Link]

-

Sharma, A., & Kumar, V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359–22381. [Link]

-

Chemistry Shorts. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodo-benzenes with terminal alkynes. (2025). PubMed. [Link]

-

de Vries, J. G., & Elsevier, C. J. (Eds.). (2019). The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki Coupling: The Power of 4-Trifluoromethylphenylboronic Acid. [Link]

-

Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. (2025). ResearchGate. [Link]

-

G. A. G., & A. A. A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. nbinno.com [nbinno.com]

- 3. Heck reaction - Wikipedia [en.wikipedia.org]

- 4. Heck Reaction [organic-chemistry.org]

- 5. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. m.youtube.com [m.youtube.com]

- 11. research.rug.nl [research.rug.nl]

Application Notes and Protocols for the Sonogashira Coupling of 4-Iodo-2-(trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Sonogashira Coupling in Complex Molecule Synthesis

The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, prized for its efficacy in forging carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] First reported in 1975, this palladium- and copper-cocatalyzed transformation has become an indispensable tool in a multitude of synthetic endeavors, including the preparation of pharmaceuticals, natural products, organic materials, and nanomaterials.[2][3][4] Its value is particularly pronounced in the synthesis of complex molecular architectures where the introduction of a rigid alkyne linker is a key strategic step. The reaction is typically conducted under mild conditions, often at room temperature, and demonstrates a broad tolerance for various functional groups, making it a highly versatile method.[2][5]

This guide provides a detailed examination of the Sonogashira coupling as applied to a specific and synthetically relevant substrate: 4-Iodo-2-(trifluoromethyl)benzamide. This molecule presents a unique combination of features—a highly reactive aryl iodide, a potent electron-withdrawing trifluoromethyl group, and a coordinating benzamide moiety—that necessitate a carefully considered approach to reaction optimization. As a Senior Application Scientist, the following protocols and insights are designed to be a self-validating system, grounded in mechanistic understanding and field-proven experience to ensure reproducible and high-yielding results.

Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

A thorough understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. The Sonogashira coupling is generally understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][6] While the exact intermediates can be challenging to isolate and characterize, the consensus mechanism provides a robust framework for understanding the reaction's progression.[3][6]

A copper-free variant of the Sonogashira reaction has also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which can be a significant side reaction in the presence of copper and oxygen.[2][6]

The Catalytic Cycles

Figure 1. Simplified representation of the copper-cocatalyzed Sonogashira catalytic cycle.

Experimental Design for this compound: A Rationale

The choice of reagents and conditions for the Sonogashira coupling of this compound is dictated by the electronic and steric properties of the substrate.

-

Aryl Halide Reactivity : The reactivity of the aryl halide in the oxidative addition step follows the order I > Br > Cl.[2][5] The use of an aryl iodide, as in our substrate, is advantageous as it allows for milder reaction conditions, often at room temperature.[2][5] The presence of the electron-withdrawing trifluoromethyl group is expected to further enhance the reactivity of the aryl iodide towards oxidative addition to the palladium(0) center.[7]

-

Catalyst System : A combination of a palladium catalyst and a copper(I) co-catalyst is the classic and often most effective choice.[2]

-

Palladium Source : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are commonly used and commercially available palladium sources.[1][7][8] PdCl₂(PPh₃)₂ is often preferred due to its higher stability in air.[8]

-

Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst and is crucial for the formation of the copper acetylide intermediate, which facilitates the transmetalation step.[9]

-

-

Base : The base plays a critical role in deprotonating the terminal alkyne to form the reactive acetylide species and in neutralizing the hydrogen iodide byproduct formed during the reaction.[2][10] Amine bases such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are frequently employed and can often serve as the solvent or co-solvent.[2][10]

-

Solvent : A variety of solvents can be used, with polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) being common choices due to their ability to dissolve the various reaction components.[2][11]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Sonogashira coupling of this compound with a generic terminal alkyne.

Materials and Reagents:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Reaction Setup Workflow:

Figure 2. Step-by-step experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure:

-

Inert Atmosphere Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

-

Catalyst Addition : In a glovebox or under a positive flow of inert gas, add bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents) and copper(I) iodide (0.04 equivalents).

-

Solvent and Base Addition : Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. Add anhydrous THF via syringe, followed by the addition of triethylamine (2.0 equivalents).

-

Alkyne Addition : Add the terminal alkyne (1.2 equivalents) dropwise via syringe.

-

Reaction Monitoring : Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up : Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Summary of Recommended Reaction Conditions

| Parameter | Recommended Condition | Rationale |

| Aryl Halide | This compound | High reactivity of the C-I bond, enhanced by the electron-withdrawing CF₃ group.[2] |

| Palladium Catalyst | PdCl₂(PPh₃)₂ | Air-stable and effective palladium(II) precatalyst.[1][8] |

| Catalyst Loading (Pd) | 1-5 mol% | A good starting point for achieving efficient catalysis.[7] |

| Copper Co-catalyst | CuI | Standard and effective co-catalyst for the formation of the copper acetylide.[9][12] |

| Co-catalyst Loading (Cu) | 2-10 mol% | Typically used in slight excess relative to the palladium catalyst. |

| Base | Triethylamine (Et₃N) | Acts as both a base and a co-solvent, effectively deprotonating the alkyne.[2] |

| Base Equivalents | 2-3 equivalents | Ensures complete deprotonation and neutralization of HI byproduct. |

| Solvent | THF or DMF | Good solvents for dissolving the reactants and catalysts.[2][11] |

| Temperature | Room Temperature | The high reactivity of the aryl iodide allows for mild reaction conditions.[2][5] |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative homocoupling of the alkyne (Glaser coupling).[2] |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure the use of fresh, high-purity catalysts. Consider using a more active catalyst system if necessary. |

| Insufficiently anhydrous conditions | Use freshly distilled, anhydrous solvents and ensure all glassware is thoroughly dried. | |

| Formation of Homocoupled Alkyne (Glaser Product) | Presence of oxygen | Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas. |

| Consider a copper-free Sonogashira protocol.[2][6] | ||

| Dehalogenation of Starting Material | This is a potential side reaction; optimizing the reaction time and temperature can minimize it. | |

| Complex Reaction Mixture | Side reactions due to prolonged heating | As the reaction with an aryl iodide should be facile at room temperature, avoid unnecessary heating. |

Conclusion

The Sonogashira coupling of this compound is a highly feasible and efficient transformation that provides access to a wide range of substituted alkynes. By leveraging the inherent reactivity of the aryl iodide and the electron-withdrawing nature of the trifluoromethyl group, this reaction can be performed under mild, room temperature conditions. The protocol and guidelines presented herein, grounded in a solid mechanistic understanding, offer a reliable starting point for researchers in their synthetic campaigns. Careful attention to inert atmosphere techniques is crucial to suppress the formation of the undesired Glaser homocoupling byproduct. This powerful C-C bond-forming reaction will undoubtedly continue to be a valuable tool in the synthesis of novel chemical entities for drug discovery and materials science.

References

-

Sonogashira coupling - Wikipedia. Available at: [Link]

-

Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. Available at: [Link]

-

Sonogashira Coupling - BYJU'S. Available at: [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

-

Sonogashira coupling - YouTube. Available at: [Link]

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: [Link]

-

Sonogashira coupling in natural product synthesis - ResearchGate. Available at: [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Available at: [Link]

-

Sonogashira Coupling | NROChemistry. Available at: [Link]

-

Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available at: [Link]

-

Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. Available at: [Link]

-

Sonogashira coupling reaction of different aryl iodides with terminal alkynes a - ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. researchgate.net [researchgate.net]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. books.lucp.net [books.lucp.net]

- 12. jk-sci.com [jk-sci.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-2-(trifluoromethyl)benzamide

Introduction: Navigating the Synthesis of Complex Arylamines

The Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] The reaction's broad functional group tolerance and applicability to a wide range of substrates have made it an indispensable method in both academic and industrial research.[3][5]

This application note provides a detailed guide for the Buchwald-Hartwig amination of 4-iodo-2-(trifluoromethyl)benzamide, a challenging yet valuable building block in medicinal chemistry. The presence of an electron-withdrawing trifluoromethyl group and a coordinating benzamide moiety on the aryl iodide presents specific challenges that necessitate careful optimization of reaction parameters. Through a detailed exploration of the reaction mechanism, a meticulously designed experimental protocol, and a comprehensive troubleshooting guide, this document aims to equip researchers with the knowledge and tools for the successful synthesis of N-arylated products from this complex substrate.

Core Concepts and Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6] Understanding these fundamental steps is crucial for rationalizing the choice of reagents and reaction conditions.

The Catalytic Cycle

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

-

Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex, forming a palladium(II) intermediate.[1][6] The relatively weak carbon-iodine bond in the substrate facilitates this step, often allowing for milder reaction conditions compared to aryl bromides or chlorides.[7]

-

Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) center. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[8] The choice of base is critical and must be strong enough to deprotonate the amine but not so harsh as to cause decomposition of the starting materials or products.[9]

-

Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, thus closing the catalytic loop.[1][8]

Challenges with this compound

The substrate, this compound, presents a unique set of challenges:

-

Electron-Deficient Aryl System: The trifluoromethyl group is strongly electron-withdrawing, which can influence the rate of oxidative addition and reductive elimination.

-

Steric Hindrance: The ortho-trifluoromethyl group introduces steric bulk around the reaction center, which can hinder the approach of the amine and the coordination to the palladium catalyst.

-

Coordinating Benzamide Group: The benzamide moiety can potentially coordinate to the palladium center, leading to catalyst inhibition or undesired side reactions.

To overcome these challenges, the selection of a suitable ligand is paramount. Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of the active monoligated palladium species, which is crucial for efficient catalytic turnover, and can accelerate the rate-limiting reductive elimination step.[1][10]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific amine coupling partners. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Reagents and Equipment

| Reagent/Equipment | Recommended Grade/Specification |

| This compound | >98% purity |

| Amine | >98% purity |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade |

| XPhos | >98% purity |

| Sodium tert-butoxide (NaOtBu) | >97% purity, stored in a glovebox |

| Toluene | Anhydrous, <50 ppm H₂O |

| Schlenk flask or reaction vial | Appropriate size for the reaction scale |

| Magnetic stirrer and stir bar | |

| Heating block or oil bath | |

| Inert gas supply (Ar or N₂) | High purity |

Reaction Setup (Exemplary for a 1 mmol scale)

-

Preparation of the Reaction Vessel: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

-

Addition of Base and Amine: In a glovebox, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to the reaction vessel. If the amine is a solid, it can also be added at this stage (1.2 mmol, 1.2 equiv.). If the amine is a liquid, it should be added after the solvent.

-

Solvent Addition: Remove the reaction vessel from the glovebox (if used) and add anhydrous toluene (5 mL) via syringe under a positive pressure of inert gas. If the amine is a liquid, add it at this point (1.2 mmol, 1.2 equiv.).

-

Reaction Execution: Seal the Schlenk flask or vial and place it in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

Reaction Work-up and Purification

-

Quenching: After the reaction is complete (as determined by TLC or LC-MS analysis), cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Data Presentation: Key Reaction Parameters

The following table summarizes the recommended starting conditions and potential variations for the Buchwald-Hartwig amination of this compound.

| Parameter | Recommended Condition | Rationale and Potential Variations |

| Palladium Source | Pd(OAc)₂ (2 mol%) | A common and effective palladium(II) precatalyst. Other sources like Pd₂(dba)₃ can also be used. |

| Ligand | XPhos (4 mol%) | A bulky, electron-rich biaryl phosphine ligand well-suited for challenging substrates. Other ligands like RuPhos or BrettPhos could be screened.[9] |

| Base | NaOtBu (1.4 equiv.) | A strong, non-nucleophilic base. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be tested, potentially requiring higher temperatures.[8] |

| Solvent | Toluene | A common non-polar solvent for Buchwald-Hartwig reactions. Dioxane or THF can also be used.[11][12] |

| Temperature | 100 °C | A typical temperature for these couplings. May need to be adjusted based on the reactivity of the amine and the choice of base. |

| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS to determine the optimal reaction time. |

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section provides guidance on common issues and potential solutions.

Figure 2: A workflow for troubleshooting common issues in the Buchwald-Hartwig amination.

-

Low or No Conversion:

-

Cause: Inactive catalyst, poor quality reagents, or insufficient temperature.

-

Solution: Ensure the use of anhydrous solvent and a fresh, active base. Verify the integrity of the palladium source and ligand. Increase the reaction temperature in increments of 10 °C. If the issue persists, screen alternative bulky phosphine ligands or different bases.[11]

-

-

Formation of Hydrodehalogenation Byproduct:

-

Cause: A common side reaction where the aryl iodide is reduced to the corresponding arene. This can be promoted by certain ligands and bases.

-

Solution: Lowering the reaction temperature can sometimes suppress this side reaction. Screening different ligands and bases is often the most effective strategy.

-

-

Decomposition of Starting Material or Product:

-

Cause: The reaction conditions, particularly the base and temperature, may be too harsh for the substrate.

-

Solution: Switch to a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). It may be necessary to increase the catalyst loading or reaction time when using a weaker base.[9]

-

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful method for the synthesis of valuable N-arylated compounds. While the substrate's electronic and steric properties present challenges, a rational approach to the selection of the catalyst, ligand, base, and solvent can lead to successful outcomes. The protocol and guidelines presented in this application note provide a solid foundation for researchers to explore the synthetic utility of this important transformation. Careful execution of the experimental procedure and a systematic approach to troubleshooting will be key to achieving high yields and purity in the desired products.

References

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 13, 2026, from [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved February 13, 2026, from [Link]

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). Retrieved February 13, 2026, from [Link]

-

Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]

-

Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 13, 2026, from [Link]

-

The Buchwald–Hartwig Amination After 25 Years - OUCI. (n.d.). Retrieved February 13, 2026, from [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube. [Link]

-

Buchwald-Hartwig reaction: An overview - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

-

Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

-

Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved February 13, 2026, from [Link]

-

Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved February 13, 2026, from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. research.rug.nl [research.rug.nl]

- 4. The Buchwald–Hartwig Amination After 25 Years [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. reddit.com [reddit.com]

- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Optimal Solvent Systems for Reactions of 4-Iodo-2-(trifluoromethyl)benzamide

An Application Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Iodo-2-(trifluoromethyl)benzamide is a key structural motif in medicinal chemistry and materials science, valued for its utility as a versatile synthetic intermediate. The presence of the iodo group on the electron-deficient aromatic ring makes it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. The success of these transformations—in terms of yield, reaction rate, and selectivity—is critically dependent on the choice of the solvent system. This guide provides a detailed examination of optimal solvent systems for the most common and impactful reactions involving this substrate, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. By synthesizing mechanistic principles with practical, field-proven protocols, this document serves as an essential resource for researchers aiming to leverage this important building block in their synthetic campaigns.

Introduction: The Critical Role of the Solvent

The solvent is not merely an inert medium in which a reaction occurs; it is an active participant that can profoundly influence the entire course of a chemical transformation. Its properties dictate the solubility of reagents, stabilize or destabilize reactive intermediates and transition states, and can even directly coordinate to the metal catalyst, thereby altering its reactivity and selectivity.[1][2][3] For a substrate like this compound, which features a polar amide group, a lipophilic trifluoromethyl group, and a reactive carbon-iodine bond, a rational approach to solvent selection is paramount. This guide will dissect the causal relationships between solvent properties and reaction outcomes, providing both the theoretical framework and practical protocols to empower researchers in their experimental design.

Physicochemical Properties & Solubility Profile

A foundational understanding of the substrate's solubility is the first step in selecting an appropriate solvent system. While comprehensive quantitative solubility data for this compound is not widely published, we can infer its behavior from its structural components and related molecules.

-

Structural Features : The molecule possesses a polar benzamide moiety capable of hydrogen bonding, a large, non-polarizable iodine atom, and a highly lipophilic trifluoromethyl group. This combination results in moderate polarity.

-

Expected Solubility :

-

Polar Aprotic Solvents : High solubility is expected in solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN), which can solvate the polar amide group.[4][5]

-

Ethereal Solvents : Good to moderate solubility is anticipated in Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (MeTHF), and 1,4-Dioxane.[4]

-

Aromatic Hydrocarbons : Moderate solubility is expected in Toluene and Xylenes, particularly at elevated temperatures.

-

Polar Protic Solvents : Lower solubility is generally expected in alcohols (Methanol, Ethanol, Isopropanol) and water, although they are often used as co-solvents in biphasic systems.[4]

-

Protocol 1: Experimental Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6]

Materials:

-

This compound

-

Solvent of interest

-

Scintillation vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent to ensure a saturated solution is formed.[6]

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

-

After equilibration, separate the undissolved solid from the saturated solution via centrifugation.[6]

-

Carefully extract a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a pre-calibrated analytical method (e.g., HPLC).

-

Calculate the solubility in units such as mg/mL or mol/L.

Palladium-Catalyzed Cross-Coupling Reactions: A Solvent-Centric Approach

The carbon-iodine bond is the most reactive site on this compound for palladium-catalyzed reactions. The choice of solvent is crucial for modulating the activity and stability of the palladium catalyst throughout the catalytic cycle.

Workflow for Reaction Setup

The following diagram illustrates a generalized workflow for setting up palladium-catalyzed cross-coupling reactions, emphasizing the critical steps where solvent choice and handling are important.

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. The solvent's polarity and coordinating ability play a significant role in stabilizing the palladium catalyst and influencing the rate of transmetalation.

Causality of Solvent Choice:

-

Non-polar & Ethereal Solvents (Toluene, Dioxane, THF): These are classic choices.[4] They effectively dissolve the aryl halide and organoboron species. Often, a biphasic system with water is employed to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃), which facilitates the activation of the boronic acid for transmetalation.[4]

-

Polar Aprotic Solvents (DMF, Acetonitrile): These are excellent for substrates with poor solubility in less polar media.[4][5] Their ability to coordinate with the palladium center can stabilize the active catalyst. However, strongly coordinating solvents like nitriles can sometimes act as catalyst poisons at high temperatures.[7]

-

Alcohols (Isopropanol, Ethanol): These can be effective co-solvents, particularly with weaker bases. In some systems, alcohols have been shown to improve yields and selectivity compared to standard non-polar solvents like THF.[8]

| Solvent System | Typical Base | Catalyst/Ligand | Key Considerations |

| Toluene / H₂O (e.g., 4:1) | K₂CO₃, Cs₂CO₃ | Pd(PPh₃)₄, XPhos Pd G3 | Standard biphasic system; requires vigorous stirring. |

| 1,4-Dioxane / H₂O (e.g., 4:1) | K₂CO₃, K₃PO₄ | Pd(dppf)Cl₂, SPhos Pd G2 | Good for a wide range of substrates. Dioxane can be difficult to remove.[4] |

| THF | K₃PO₄ (anhydrous) | Pd₂(dba)₃ / SPhos | Anhydrous conditions can be beneficial if boronic acid is prone to protodeboronation. |

| DMF or Acetonitrile | NaHCO₃, K₂CO₃ | Pd(OAc)₂ / PPh₃ | Useful for poorly soluble substrates.[4][7] Higher temperatures may be required. |

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

-

Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes.

-

Add the degassed solvent system (e.g., 5 mL of Dioxane/H₂O 4:1) via syringe.

-

Place the vial in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for 4-16 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

B. Buchwald-Hartwig Amination

This reaction is a cornerstone of modern synthesis for forming C–N bonds. The solvent must be compatible with the strong, non-nucleophilic bases typically employed and must be rigorously deoxygenated to prevent catalyst oxidation.

Causality of Solvent Choice:

-

Aromatic Hydrocarbons (Toluene, Xylene): These are the most common solvents. Their non-coordinating nature allows the bulky phosphine ligands to fully control the coordination sphere of the palladium center.

-

Ethereal Solvents (THF, Dioxane, t-BuOH): Also widely used.[9] t-Butanol is particularly useful when employing alkali metal t-butoxides as the base.

-

Solvent-Free: For certain solid substrates, mechanochemical (ball-milling) approaches have been developed, eliminating solvent waste entirely.[10][11]

| Solvent | Typical Base | Catalyst/Ligand | Key Considerations |

| Toluene | NaOtBu, LHMDS | XPhos Pd G3, RuPhos Pd G3 | The gold standard for many aminations. Requires strictly anhydrous and anaerobic conditions.[12] |

| 1,4-Dioxane | K₃PO₄, Cs₂CO₃ | DavePhos, BrettPhos | Often used with weaker bases for substrates with base-sensitive functional groups.[12] |

| THF | NaOtBu | Pd₂(dba)₃ / Xantphos | A common alternative to toluene. |

| t-BuOH | KOtBu | Pd(OAc)₂ / BINAP | The solvent is the conjugate acid of the base, which can be advantageous in some systems.[9] |

Protocol 3: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vial with a stir bar.[12]

-

Seal the vial, remove it from the glovebox, and add the anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.

-

Add the amine (1.2 mmol) via syringe. If the amine is a solid, add it in the glovebox with the other solids.

-

Place the vial in a preheated heating block at the desired temperature (e.g., 100 °C) and stir for 12-24 hours.[12]

-

Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

-

Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.[12]

-

Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the residue by column chromatography.

C. Sonogashira Coupling

The Sonogashira coupling provides a powerful route to aryl alkynes. The reaction typically uses an amine as both the base and the solvent (or co-solvent), which also helps to scavenge the HI produced during the reaction.

Causality of Solvent Choice:

-

Amines (Triethylamine (TEA), Diisopropylamine (DIPA)): These are frequently used as the solvent. They serve a dual role as the base and a ligand for the copper co-catalyst. Their use under reflux provides the necessary reaction temperature.[13]

-

Polar Aprotic Solvents (DMF, THF): Often used as co-solvents with an amine base.[14] DMF is particularly effective at dissolving all components, including the catalyst and copper salts, leading to a homogeneous reaction mixture.

-

Solvent-Free: High-speed ball milling has also been shown to be effective for Sonogashira couplings, offering a green alternative.[15]

| Solvent System | Base | Catalyst | Key Considerations |

| Triethylamine (TEA) | (Serves as base) | Pd(PPh₃)₂Cl₂ / CuI | Classic conditions; TEA often used in excess as the solvent.[13] |

| DMF / TEA | TEA | Pd(OAc)₂ / PPh₃ / CuI | Good for achieving a homogeneous reaction. |

| THF / DIPA | DIPA | Pd(PPh₃)₄ / CuI | A common alternative to TEA-based systems. |

Protocol 4: General Procedure for Sonogashira Coupling

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and the copper(I) iodide co-catalyst (0.06 mmol).

-

Evacuate the flask and backfill with argon (repeat 3x).

-

Add anhydrous, degassed solvent (e.g., 10 mL of TEA or a 1:1 mixture of THF/TEA) via syringe.

-

Add the terminal alkyne (1.5 mmol) via syringe and stir the mixture at room temperature or heat as required (e.g., 60-80 °C).

-

Monitor the reaction by TLC. Upon completion, cool the mixture and filter through a pad of Celite to remove catalyst residues.

-

Concentrate the filtrate and purify the crude product by flash chromatography.

D. Heck Reaction

The Heck reaction couples the aryl iodide with an alkene. High-boiling polar aprotic solvents are generally preferred to achieve the temperatures necessary for efficient reaction, particularly for less reactive alkenes.

Causality of Solvent Choice:

-

Polar Aprotic Solvents (DMF, DMAc, NMP): These are the most common and effective solvents for Heck reactions. Their high boiling points allow for the necessary thermal energy, and their polarity helps to stabilize the charged intermediates in the catalytic cycle.[5][16]

-

Acetonitrile (MeCN): A viable, lower-boiling alternative for more reactive substrates.[7]

-

Aqueous Systems: For some applications, water can be used as a co-solvent, which aligns with green chemistry principles.[16]

| Solvent | Typical Base | Catalyst/Ligand | Key Considerations |

| DMF | K₂CO₃, Et₃N | Pd(OAc)₂ | A very common system, often run at high temperatures (100-150 °C).[5][17] |

| NMP | NaOAc | PdCl₂(PPh₃)₂ | NMP has a very high boiling point, useful for challenging couplings. |

| Acetonitrile | Et₃N | Pd(OAc)₂ / P(o-tol)₃ | Suitable for reactions that proceed at lower temperatures (~80 °C). |

Protocol 5: General Procedure for Heck Reaction

-

In a sealable pressure tube, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the alkene (1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Add the solvent (e.g., DMF, 5 mL).[5]

-

Seal the tube and place it in a preheated oil bath at the required temperature (e.g., 120 °C) for 12-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

-